molecular formula C8H7BrClN3 B13919259 4-Bromo-5-chloro-6-methyl-1H-indazol-3-amine

4-Bromo-5-chloro-6-methyl-1H-indazol-3-amine

Cat. No.: B13919259
M. Wt: 260.52 g/mol
InChI Key: IXQOUNYOHMNHGJ-UHFFFAOYSA-N
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Description

4-Bromo-5-chloro-6-methyl-1H-indazol-3-amine is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring. This particular compound is characterized by the presence of bromine, chlorine, and methyl substituents on the indazole core. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-chloro-6-methyl-1H-indazol-3-amine typically involves a multi-step process. One common method includes the regioselective bromination of a precursor compound followed by cyclization with hydrazine. The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like copper acetate (Cu(OAc)2) under an oxygen atmosphere .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize byproducts and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-chloro-6-methyl-1H-indazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indazoles, while oxidation and reduction can yield oxides and amines, respectively .

Scientific Research Applications

4-Bromo-5-chloro-6-methyl-1H-indazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-5-chloro-6-methyl-1H-indazol-3-amine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1-methyl-1H-indazol-3-amine
  • 4-Chloro-1-methyl-1H-indazol-3-amine
  • 6-Methyl-1H-indazol-3-amine

Uniqueness

4-Bromo-5-chloro-6-methyl-1H-indazol-3-amine is unique due to the specific combination of bromine, chlorine, and methyl substituents on the indazole core. This unique substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C8H7BrClN3

Molecular Weight

260.52 g/mol

IUPAC Name

4-bromo-5-chloro-6-methyl-1H-indazol-3-amine

InChI

InChI=1S/C8H7BrClN3/c1-3-2-4-5(6(9)7(3)10)8(11)13-12-4/h2H,1H3,(H3,11,12,13)

InChI Key

IXQOUNYOHMNHGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1Cl)Br)C(=NN2)N

Origin of Product

United States

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